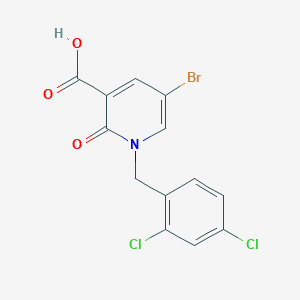

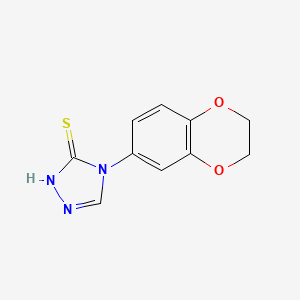

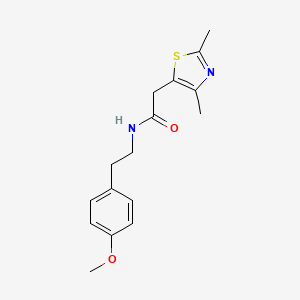

![molecular formula C11H9ClN2O B2859273 (E)-7-chloro-1,2-dihydrocyclopenta[b]indol-3(4H)-one oxime CAS No. 774593-85-0](/img/structure/B2859273.png)

(E)-7-chloro-1,2-dihydrocyclopenta[b]indol-3(4H)-one oxime

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of oxime ethers, which may be related to the compound , can be achieved through the O–H functionalization of oximes with diazo esters under blue LED irradiation . This reaction occurs under mild conditions and is both catalyst- and additive-free . Another method involves the reductive rearrangement of oximes and their ether derivatives at room temperature with hydrosilanes as the reducing agents .

Molecular Structure Analysis

The molecular structure of “(E)-7-chloro-1,2-dihydrocyclopenta[b]indol-3(4H)-one oxime” is not explicitly mentioned in the available resources .

Chemical Reactions Analysis

Oxime ethers can be formed via the visible-light-promoted O–H functionalization of oximes with diazo esters . This reaction occurs under very mild conditions (catalyst- and additive-free) with a high yield and a high functional group tolerance . Another reaction involves the reductive rearrangement of oximes and their ether derivatives at room temperature with hydrosilanes as the reducing agents .

Physical And Chemical Properties Analysis

The physical and chemical properties of “(E)-7-chloro-1,2-dihydrocyclopenta[b]indol-3(4H)-one oxime” are not explicitly mentioned in the available resources .

Aplicaciones Científicas De Investigación

Molecular and Crystal Structure Analysis

Research has delved into the molecular and crystal structures of indole derivatives, including those with oxime functionalities. For instance, studies on the structural elucidation of oxime-indole derivatives through X-ray crystal investigation highlight the conformational aspects and molecular packing influenced by substituent groups (Zefirova et al., 2007). These findings are crucial for understanding the chemical behavior and reactivity of such compounds.

Reaction Mechanisms and Transformations

Indole derivatives undergo various chemical transformations that are critical for synthesizing novel compounds with potential applications. Research into the Beckmann rearrangement of oxime isomers has provided insights into selective formation processes under specific conditions, highlighting the role of acid catalysis (Koval’skaya et al., 2004). Such studies are instrumental in developing synthetic methodologies for creating compounds with complex structures.

Synthesis of Heterocyclic Systems

The synthesis and structural analysis of new heterocyclic systems derived from oxime compounds have been explored, demonstrating the potential for creating novel molecules with unique properties (Holzer et al., 2003). These synthetic approaches are foundational for pharmaceutical and material science applications.

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

(NE)-N-(7-chloro-2,4-dihydro-1H-cyclopenta[b]indol-3-ylidene)hydroxylamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O/c12-6-1-3-9-8(5-6)7-2-4-10(14-15)11(7)13-9/h1,3,5,13,15H,2,4H2/b14-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEQUKMZNYSQIRO-GXDHUFHOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=NO)C2=C1C3=C(N2)C=CC(=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C/C(=N\O)/C2=C1C3=C(N2)C=CC(=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-7-chloro-1,2-dihydrocyclopenta[b]indol-3(4H)-one oxime | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

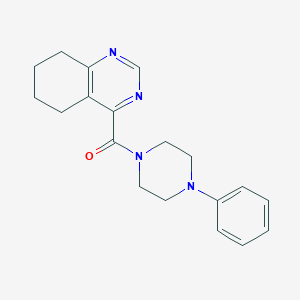

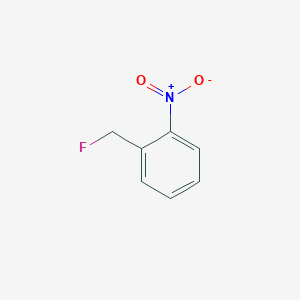

![N-(4-methoxybenzyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2859192.png)

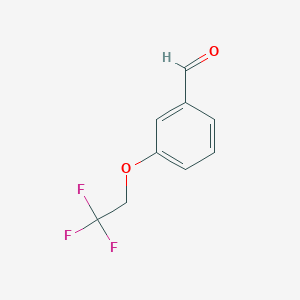

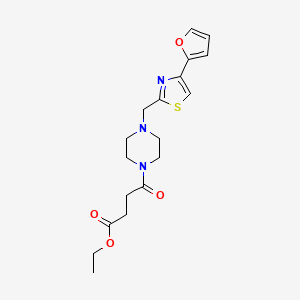

![N-{4-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,2,4-oxadiazol-3-yl]phenyl}ethanesulfonamide](/img/structure/B2859197.png)

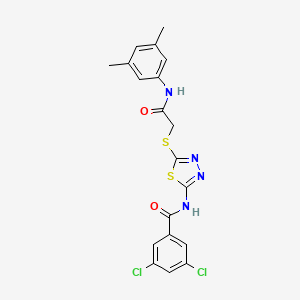

![Spiro[2.5]octan-4-one](/img/structure/B2859199.png)

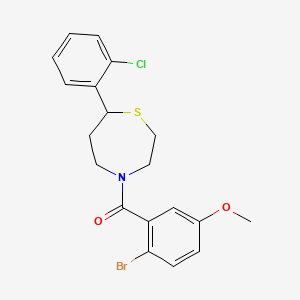

![N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-oxo-2-pyrrolidin-1-ylacetamide](/img/structure/B2859201.png)

![3-(4-fluorophenyl)-7,9-dimethyl-1-phenethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2859213.png)